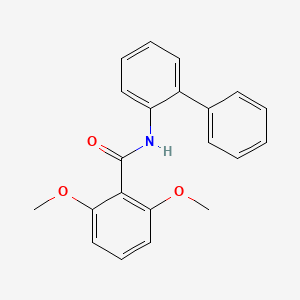![molecular formula C15H21NO4 B3844768 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B3844768.png)
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,6-dimethylmorpholine
Descripción general
Descripción
The compound “4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,6-dimethylmorpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. The morpholine ring is substituted with two methyl groups and one complex aryl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The morpholine ring provides a basicity to the molecule, while the methoxy and benzodioxol groups contribute to its overall polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, its solubility would be influenced by the polar methoxy and benzodioxol groups, while its reactivity could be affected by the basic morpholine ring .Mecanismo De Acción
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,6-dimethylmorpholine exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases. This compound also modulates the levels of certain neurotransmitters in the brain, which are responsible for regulating mood and behavior.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also reduces inflammation by inhibiting the activity of certain inflammatory mediators. In addition, it has been found to increase the levels of certain neurotransmitters in the brain, which are responsible for regulating mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,6-dimethylmorpholine has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for use in scientific research studies. This compound also exhibits potent therapeutic properties, which make it a promising candidate for drug development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic properties fully. In addition, the toxicity and safety profile of this compound are not well established, which makes it challenging to use in clinical studies.
Direcciones Futuras
There are several future directions for the study of 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,6-dimethylmorpholine. One potential direction is to investigate its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to understand how it exerts its therapeutic effects. Additionally, more research is needed to establish the safety and toxicity profile of this compound to determine its potential use in clinical studies. Finally, the development of more potent and selective derivatives of this compound could lead to the discovery of new drugs for the treatment of various diseases.
Conclusion
This compound is a promising compound that has shown potential therapeutic properties in various scientific research studies. It exhibits anti-inflammatory, anti-cancer, and anti-depressant activities and has been studied for its potential use in the treatment of various diseases. This compound exerts its therapeutic effects through various mechanisms of action and exhibits various biochemical and physiological effects. While there are limitations to using this compound in lab experiments, its potential use in drug development makes it a promising candidate for future research.
Aplicaciones Científicas De Investigación
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,6-dimethylmorpholine has shown potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-depressant activities. This compound has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and depression.
Safety and Hazards
Propiedades
IUPAC Name |
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-6-16(7-11(2)20-10)8-12-4-13(17-3)15-14(5-12)18-9-19-15/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZRSAVBIYMBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC3=C(C(=C2)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



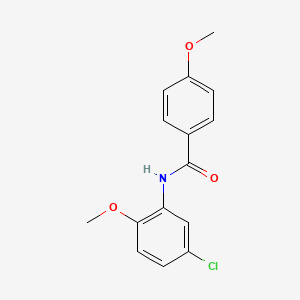

![N-methyl-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B3844701.png)
![1-{4-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844706.png)

![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylbutylidene)acetohydrazide](/img/structure/B3844717.png)
![2-[(4-iodo-2-methylphenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide](/img/structure/B3844727.png)
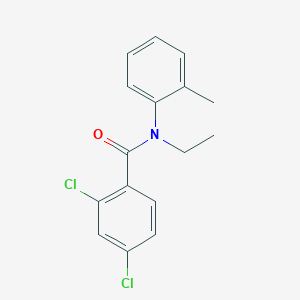
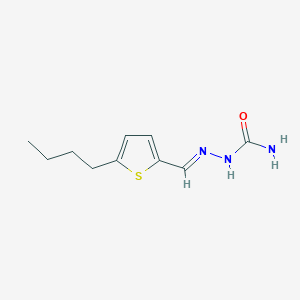
![1-(4-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3844744.png)
![diethyl 2,2'-[1,4-phenylenebis(carbonylimino)]diacetate](/img/structure/B3844752.png)
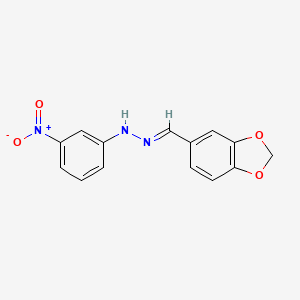
![1,3-dicyclohexyl-5-{[(2-hydroxy-5-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3844777.png)
